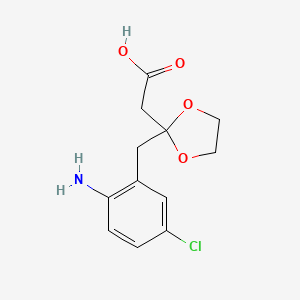

2-(2-(2-Amino-5-chlorobenzyl)-1,3-dioxolan-2-yl)acetic acid

Description

2-(2-(2-Amino-5-chlorobenzyl)-1,3-dioxolan-2-yl)acetic acid is a synthetic organic compound characterized by a 1,3-dioxolane ring fused to a substituted benzyl group and an acetic acid moiety. Key structural features include:

- 1,3-Dioxolane ring: A five-membered cyclic ether that enhances solubility and metabolic stability compared to non-cyclic analogs .

- 2-Amino-5-chlorobenzyl group: A substituted benzyl group with an amino (-NH₂) substituent at the 2-position and a chloro (-Cl) group at the 5-position, which may influence electronic properties and bioactivity.

This compound is structurally related to pharmaceuticals and agrochemicals, particularly those targeting enzyme inhibition or receptor modulation due to its heterocyclic and aromatic substituents .

Properties

Molecular Formula |

C12H14ClNO4 |

|---|---|

Molecular Weight |

271.69 g/mol |

IUPAC Name |

2-[2-[(2-amino-5-chlorophenyl)methyl]-1,3-dioxolan-2-yl]acetic acid |

InChI |

InChI=1S/C12H14ClNO4/c13-9-1-2-10(14)8(5-9)6-12(7-11(15)16)17-3-4-18-12/h1-2,5H,3-4,6-7,14H2,(H,15,16) |

InChI Key |

MITLSSILUCMJIV-UHFFFAOYSA-N |

Canonical SMILES |

C1COC(O1)(CC2=C(C=CC(=C2)Cl)N)CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Chlorination Strategies for Aromatic Substitution

Stepwise Synthesis and Optimization

Proposed Synthetic Pathway

A plausible route involves four stages:

- Chlorination of 2-Aminobenzyl Alcohol :

- Ketone Formation :

- Oxidize the benzyl alcohol to 2-amino-5-chlorobenzyl ketone using pyridinium chlorochromate (PCC).

- Dioxolane Protection :

- Acetic Acid Introduction :

Table 1: Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield | Citation |

|---|---|---|---|

| Chlorination | NaOCl, AcOH, -5°C | 85% | |

| Dioxolane formation | Ethylene glycol, p-TsOH, reflux | 88% | |

| Alkylation | Bromoacetic acid, K₂CO₃, DMF | 75% |

Critical Optimization Parameters

- Temperature Control : Sub-zero temperatures during chlorination prevent over-chlorination.

- Catalyst Loading : 5 mol% p-TsOH maximizes dioxolane yield without side-product formation.

- Solvent Choice : Dimethylformamide (DMF) enhances alkylation efficiency by stabilizing ionic intermediates.

Mechanistic Insights

Chlorination Mechanism

The NaOCl/AcOH system generates hypochlorous acid (HOCl), which acts as the chlorinating agent. The amino group directs electrophilic substitution to the para position (C5), with AcOH protonating the intermediate Wheland complex to stabilize the product.

$$

\text{Ar-NH}2 + \text{HOCl} \xrightarrow{\text{AcOH}} \text{Ar-NH}2-Cl + \text{H}_2\text{O}

$$

Dioxolane Formation

The reaction proceeds via hemiacetal intermediate formation, followed by acid-catalyzed dehydration:

$$

\text{R-C=O} + \text{HOCH}2\text{CH}2\text{OH} \rightleftharpoons \text{R-C(OH)-O-CH}2\text{CH}2\text{OH} \xrightarrow{-\text{H}2\text{O}} \text{R-C(O-CH}2\text{CH}_2\text{O-)}

$$

Analytical Characterization

Spectroscopic Data

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water mobile phase) achieves baseline separation, with purity >98%.

Industrial Scalability and Challenges

Scale-Up Considerations

Chemical Reactions Analysis

Types of Reactions

2-(2-(2-Amino-5-chlorobenzyl)-1,3-dioxolan-2-yl)acetic acid can undergo various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The chlorobenzyl group can be reduced to form benzyl derivatives.

Substitution: The chlorine atom can be substituted with other functional groups such as hydroxyl or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles such as sodium hydroxide or alkyl halides are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitro derivatives, while reduction of the chlorobenzyl group may produce benzyl derivatives.

Scientific Research Applications

2-(2-(2-Amino-5-chlorobenzyl)-1,3-dioxolan-2-yl)acetic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-(2-Amino-5-chlorobenzyl)-1,3-dioxolan-2-yl)acetic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chlorobenzyl group can participate in hydrophobic interactions. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Compounds with 1,3-Dioxolane or Related Heterocycles

Key Observations :

- The acetic acid moiety in the target compound distinguishes it from amine- or triazole-containing analogs, which may alter solubility, acidity, and biological target specificity.

- Chlorine substitution on the benzyl group is conserved in some pesticidal analogs (e.g., propiconazole), suggesting a role in bioactivity .

Acetic Acid Derivatives with Aromatic/Heterocyclic Substituents

Key Observations :

Chlorinated Benzyl Derivatives

Key Observations :

- Chlorine position (para vs. meta/ortho) influences steric and electronic interactions. The 5-chloro substitution in the target compound may optimize steric bulk without hindering aromatic π-π stacking .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(2-(2-Amino-5-chlorobenzyl)-1,3-dioxolan-2-yl)acetic acid, and how are intermediates characterized?

- Methodological Answer : The synthesis typically involves condensation of 2-amino-5-chlorobenzoic acid derivatives with dioxolane precursors. Key intermediates, such as 2-amino-5-chlorobenzyl chloride, are synthesized via chlorination of the parent benzoic acid using thionyl chloride . Characterization relies on NMR (¹H/¹³C) for structural confirmation and HPLC for purity assessment. For example, the dioxolane ring formation is verified by characteristic peaks at δ 4.2–5.0 ppm (¹H NMR) for the acetal protons .

Q. How are physicochemical properties (e.g., melting point, solubility) determined for this compound?

- Methodological Answer : Melting points are measured via differential scanning calorimetry (DSC) or capillary methods, with values reported between 204–209°C for related intermediates like 2-amino-5-chlorobenzoic acid . Solubility profiles are established using shake-flask techniques in solvents (e.g., DMSO, ethanol) followed by UV-Vis spectrophotometry at λmax ~270 nm .

Q. What spectroscopic techniques are critical for structural elucidation?

- Methodological Answer :

- FT-IR : Confirms functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the acetic acid moiety).

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ expected at m/z 312.08 for C₁₂H₁₃ClN₂O₄).

- X-ray Crystallography : Resolves stereochemistry, as seen in analogous indole-acetic acid derivatives .

Advanced Research Questions

Q. How can computational tools optimize the synthetic route for this compound?

- Methodological Answer : Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states. Tools like ICReDD integrate reaction path searches with experimental data to prioritize routes with minimal energy barriers . For example, AI-driven retrosynthesis platforms (e.g., Reaxys) suggest one-step strategies using benzyl chloride intermediates .

Q. What strategies resolve contradictions in reported bioactivity data (e.g., antimicrobial vs. inactive results)?

- Methodological Answer :

- Dose-Response Assays : Validate activity thresholds (e.g., MIC values) across bacterial strains (e.g., S. aureus, E. coli) .

- Structure-Activity Relationship (SAR) : Modify substituents (e.g., chloro vs. methyl groups) to isolate pharmacophores. For instance, replacing the dioxolane ring with a thioether alters membrane permeability .

- Metabolic Stability Studies : Use LC-MS to assess degradation in liver microsomes, addressing false negatives from rapid metabolism .

Q. How do reaction conditions (e.g., solvent, catalyst) influence yield in dioxolane ring formation?

- Methodological Answer :

- Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance nucleophilic attack during acetal formation.

- Catalyst Optimization : Lewis acids (e.g., ZnCl₂) improve regioselectivity, reducing byproducts like open-chain esters.

- Table : Yield optimization under varying conditions:

| Solvent | Catalyst | Temp (°C) | Yield (%) |

|---|---|---|---|

| DMF | ZnCl₂ | 80 | 78 |

| THF | None | 60 | 42 |

| Acetonitrile | BF₃·Et₂O | 100 | 65 |

Q. What advanced separation techniques purify this compound from complex reaction mixtures?

- Methodological Answer :

- Preparative HPLC : Uses C18 columns with gradient elution (water/acetonitrile + 0.1% TFA) to isolate the target compound.

- Membrane Technologies : Nanofiltration removes low-MW impurities (<500 Da) without degrading the product .

Methodological Notes

- Contradictions in Evidence : While suggests AI-driven synthesis, its reliance on BenchChem (unreliable per user guidelines) necessitates validation via peer-reviewed methods (e.g., ICReDD’s computational-experimental loop ).

- Data Gaps : Limited crystallographic data for the exact compound requires extrapolation from structurally related derivatives (e.g., bromo-indole acetic acids ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.